molecular formula C9H10ClF2N B6162992 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1894026-10-8

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6162992
CAS No.: 1894026-10-8
M. Wt: 205.6
InChI Key:
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Description

1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N . It is a powder in physical form . The IUPAC name for this compound is (1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.63 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius . Unfortunately, the density, boiling point, melting point, and flash point data are not available .

Scientific Research Applications

Aminolysis Reactions

Aminolysis reactions involving compounds related to 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride have been studied for their potential in organic synthesis. Specifically, the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, a structurally related compound, demonstrated successful reactions with various amines, providing insights into the reactivity of these types of compounds (Novakov et al., 2017).

Synthesis of Cyclopropyl Derivatives

Studies have shown that cyclopropyl derivatives, such as this compound, play a significant role in the synthesis of complex organic molecules. One example is the lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, demonstrating the utility of cyclopropyl compounds in medicinal chemistry (Wang et al., 2019).

Labeling of Neuroleptic Compounds

In the field of neuropharmacology, cyclopropyl derivatives like this compound have been used in the synthesis of labeled neuroleptic agents. For instance, the synthesis of labeled butyrophenones using cyclopropyl 2,4-difluorophenyl ketone demonstrates the application of these compounds in studying the metabolism of neuroleptic drugs (Nakatsuka et al., 1979).

Cyclopropylation in Medicinal Chemistry

Cyclopropyl groups, similar to those found in this compound, are used in medicinal chemistry to create novel compounds. The copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles is one such application, demonstrating the versatility of cyclopropyl groups in synthesizing medicinally relevant compounds (Derosa et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves the reaction of 2,6-difluorobenzaldehyde with cyclopropanecarboxylic acid followed by reduction of the resulting cyclopropane carboxaldehyde to yield 1-(2,6-difluorophenyl)cyclopropan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "cyclopropanecarboxylic acid", "sodium borohydride", "1-(2,6-difluorophenyl)cyclopropan-1-amine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,6-difluorobenzaldehyde with cyclopropanecarboxylic acid in the presence of a catalyst to yield cyclopropane carboxaldehyde", "Step 2: Reduction of cyclopropane carboxaldehyde with sodium borohydride to yield 1-(2,6-difluorophenyl)cyclopropan-1-ol", "Step 3: Reaction of 1-(2,6-difluorophenyl)cyclopropan-1-ol with ammonium chloride in the presence of a catalyst to yield 1-(2,6-difluorophenyl)cyclopropan-1-amine", "Step 4: Reaction of 1-(2,6-difluorophenyl)cyclopropan-1-amine with hydrochloric acid to form 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride" ] }

1894026-10-8

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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